molecular formula C7H8F4N2O3 B8106902 (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate

(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate

Cat. No.: B8106902
M. Wt: 244.14 g/mol
InChI Key: BYHISWVVEVAMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: is a chemical compound that belongs to the class of fluorinated pyrazolylmethanols This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroacetate moiety attached to the pyrazolylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and hydrazine hydrate.

  • Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring. This step often requires heating under reflux conditions.

  • Methanolysis: The resulting pyrazole is then treated with methanol to introduce the methanol group.

  • Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can yield amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoroacetate group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.

Comparison with Similar Compounds

(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: can be compared with other similar compounds, such as:

  • 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

  • 5-Methyl-1H-pyrazol-3-yl)methanol

  • 2,2,2-Trifluoroacetate derivatives of pyrazoles

These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O.C2HF3O2/c1-3-5(6)4(2-9)8-7-3;3-2(4,5)1(6)7/h9H,2H2,1H3,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHISWVVEVAMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)CO)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.